molecular formula C7H15NO3S B13175461 3-(1-Aminopropan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide

3-(1-Aminopropan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide

Cat. No.: B13175461
M. Wt: 193.27 g/mol
InChI Key: NVYNZDCJAPJVIG-UHFFFAOYSA-N
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Description

3-(1-Aminopropan-2-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione is a complex organic compound with a unique structure that includes an aminopropyl group, a hydroxy group, and a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminopropan-2-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione can be achieved through several synthetic routes. One common method involves the reaction of 1-aminopropan-2-ol with a thiolane derivative under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using microwave-assisted techniques to enhance reaction efficiency and yield. The use of microwave irradiation allows for rapid heating and improved reaction kinetics, making it a preferred method for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminopropan-2-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .

Mechanism of Action

The mechanism of action of 3-(1-Aminopropan-2-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxy and thiolane groups contribute to the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aminopropyl derivatives and thiolane-containing molecules. Examples are 1-aminopropan-2-ol and thiolane-1,1-dione .

Uniqueness

What sets 3-(1-Aminopropan-2-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

3-(1-aminopropan-2-yl)-1,1-dioxothiolan-3-ol

InChI

InChI=1S/C7H15NO3S/c1-6(4-8)7(9)2-3-12(10,11)5-7/h6,9H,2-5,8H2,1H3

InChI Key

NVYNZDCJAPJVIG-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1(CCS(=O)(=O)C1)O

Origin of Product

United States

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